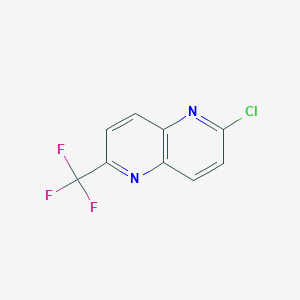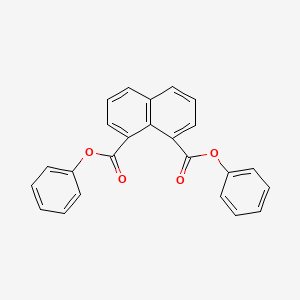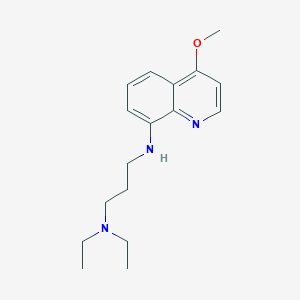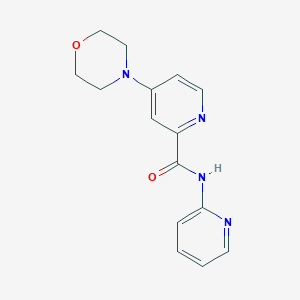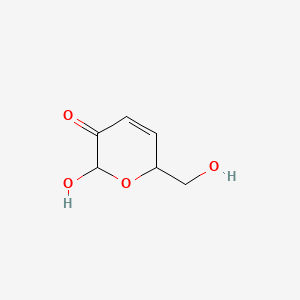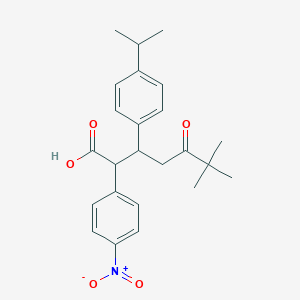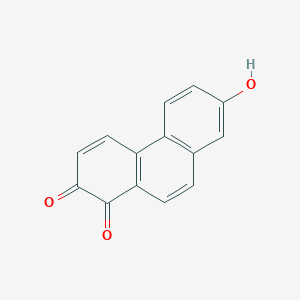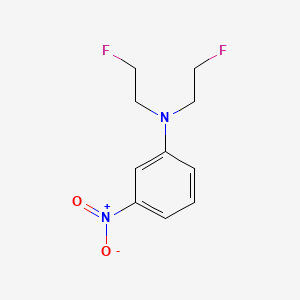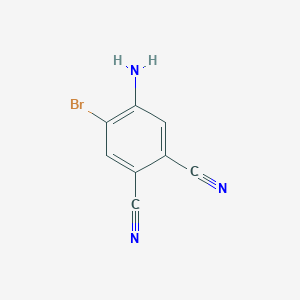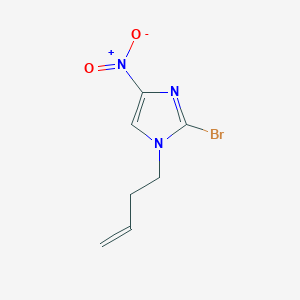
6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with a chloro group, a cyclopropanesulfonamido group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Aryl Halide: 6-chloro-5-(cyclopropanesulfonamido)pyridine
Boronic Acid: Boronic acid derivative
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid may involve optimization of the Suzuki-Miyaura coupling reaction to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester or boronate.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the chloro group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic acid esters or boronates.
Reduction: 5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its boronic acid moiety, which can inhibit proteasomes.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit proteasomes by binding to the active site, thereby preventing the degradation of proteins and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-5-(methylsulfonamido)pyridin-3-yl)boronic acid
- (6-chloro-5-(ethylsulfonamido)pyridin-3-yl)boronic acid
- (6-chloro-5-(propylsulfonamido)pyridin-3-yl)boronic acid
Uniqueness
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is unique due to the presence of the cyclopropanesulfonamido group, which imparts distinct steric and electronic properties compared to other sulfonamido derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H10BClN2O4S |
|---|---|
Molecular Weight |
276.51 g/mol |
IUPAC Name |
[6-chloro-5-(cyclopropylsulfonylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BClN2O4S/c10-8-7(3-5(4-11-8)9(13)14)12-17(15,16)6-1-2-6/h3-4,6,12-14H,1-2H2 |
InChI Key |
IGCGLFRPQXUEIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
